molecular formula C23H19Cl2NO2 B2915604 2-(4-chlorobenzyl)-5-((2-chlorobenzyl)oxy)-3,4-dihydroisoquinolin-1(2H)-one CAS No. 850906-48-8

2-(4-chlorobenzyl)-5-((2-chlorobenzyl)oxy)-3,4-dihydroisoquinolin-1(2H)-one

Cat. No. B2915604
M. Wt: 412.31
InChI Key: XOTQFODPQVJQKH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(4-chlorobenzyl)-5-((2-chlorobenzyl)oxy)-3,4-dihydroisoquinolin-1(2H)-one, also known as CBR-5884, is a chemical compound that has gained attention in recent years due to its potential applications in scientific research. This compound belongs to the family of isoquinoline derivatives and has been found to exhibit a variety of interesting properties that make it a promising candidate for further investigation.

Scientific Research Applications

Medicinal Chemistry Applications

1,4-Dihydro-2H-isoquinoline derivatives exhibit significant pharmacological actions, including anti-arrhythmic properties and effects on coronary circulation, highlighting their potential in treating heart rhythm disorders (Wienecke, Fink, & Sagerer, 2005). This suggests that structurally related compounds, such as "2-(4-chlorobenzyl)-5-((2-chlorobenzyl)oxy)-3,4-dihydroisoquinolin-1(2H)-one", may also possess unique biological activities worth exploring in the realm of medicinal chemistry.

Synthetic Chemistry Innovations

The synthesis and functionalization of tetrahydroisoquinoline derivatives are crucial for the development of new pharmaceuticals. Techniques like the Rh(III)-catalyzed synthesis involving aryl and vinylic C-H activation offer routes to multisubstituted isoquinoline and pyridine N-oxides, showcasing advanced methodologies for constructing complex molecules under mild conditions (Shi, Koester, Boultadakis-Arapinis, & Glorius, 2013). This highlights the potential for innovative synthetic routes applicable to the compound .

Structural and Supramolecular Chemistry

Studies on the structural characteristics of isoquinoline derivatives, such as the analysis of cocrystals of diastereoisomers, provide insights into the molecular arrangements and intermolecular interactions that define their solid-state behavior (Linden, Gündüz, Şimşek, & Şafak, 2006). Understanding these structural nuances is crucial for the design and development of new compounds with desired physical and chemical properties.

properties

IUPAC Name

5-[(2-chlorophenyl)methoxy]-2-[(4-chlorophenyl)methyl]-3,4-dihydroisoquinolin-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H19Cl2NO2/c24-18-10-8-16(9-11-18)14-26-13-12-19-20(23(26)27)5-3-7-22(19)28-15-17-4-1-2-6-21(17)25/h1-11H,12-15H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XOTQFODPQVJQKH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(C(=O)C2=C1C(=CC=C2)OCC3=CC=CC=C3Cl)CC4=CC=C(C=C4)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H19Cl2NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

412.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(4-chlorobenzyl)-5-((2-chlorobenzyl)oxy)-3,4-dihydroisoquinolin-1(2H)-one

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